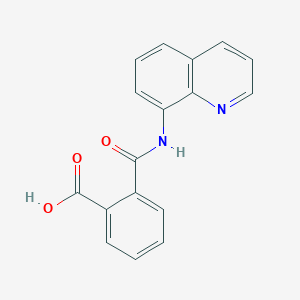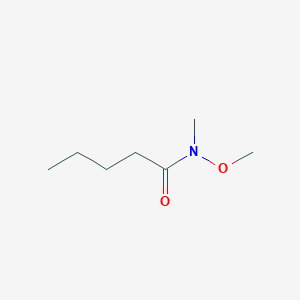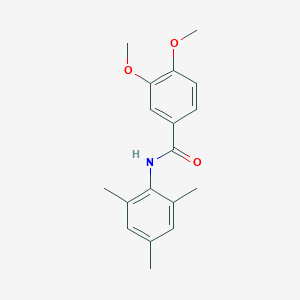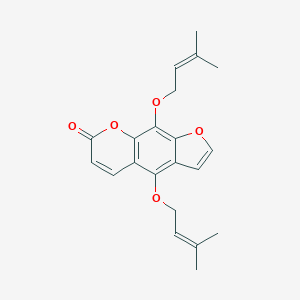![molecular formula C24H22N2O5 B187311 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 355821-80-6](/img/structure/B187311.png)
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, also known as CUDC-907, is a potent dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K). It is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid works by inhibiting both HDAC and PI3K, two important targets in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis, while PI3K inhibitors block signaling pathways that promote cancer cell survival and proliferation. By targeting both HDAC and PI3K, 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has a dual mechanism of action that can lead to more potent antitumor effects.
Effets Biochimiques Et Physiologiques
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to modulate the expression of genes involved in cancer cell survival and proliferation. In addition, 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have antiangiogenic effects, which can help to block the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is its dual mechanism of action, which can lead to more potent antitumor effects compared to single-target inhibitors. Another advantage is its ability to synergize with other anticancer agents, which can enhance its therapeutic efficacy. However, one limitation of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is its potential toxicity, which can limit its clinical use. In addition, further studies are needed to determine the optimal dosing regimen and treatment duration.
Orientations Futures
There are several future directions for the development of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid. One direction is to explore its potential in combination with other anticancer agents, such as immunotherapy and targeted therapy. Another direction is to investigate its efficacy in specific cancer types, such as breast cancer and lung cancer. In addition, further studies are needed to determine the optimal dosing regimen and treatment duration, as well as to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
The synthesis of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials are commercially available and can be easily obtained. The coupling reaction involves the use of a palladium catalyst and requires careful optimization of the reaction conditions. The final purification is typically done using column chromatography to obtain pure 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid.
Applications De Recherche Scientifique
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been extensively studied in preclinical models of cancer, and has shown potent antitumor activity in a variety of cancer types, including lymphoma, leukemia, and solid tumors. It has also been shown to have synergistic effects with other anticancer agents, such as chemotherapy and immunotherapy.
Propriétés
Numéro CAS |
355821-80-6 |
|---|---|
Nom du produit |
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Formule moléculaire |
C24H22N2O5 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
6-[[4-(1,3-dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H22N2O5/c1-13-11-19(20(24(30)31)12-14(13)2)21(27)25-15-7-9-16(10-8-15)26-22(28)17-5-3-4-6-18(17)23(26)29/h3-10,19-20H,11-12H2,1-2H3,(H,25,27)(H,30,31) |
Clé InChI |
LVFLAQWNCZHCGE-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
SMILES canonique |
CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
Autres numéros CAS |
355821-80-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)
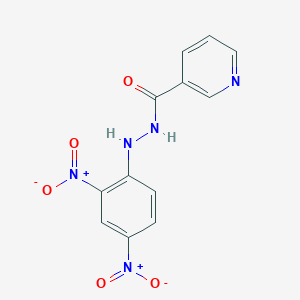
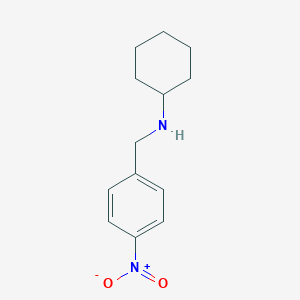
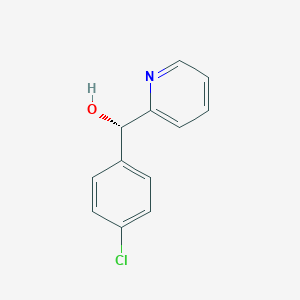
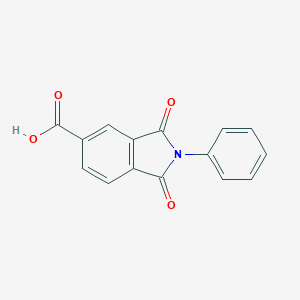
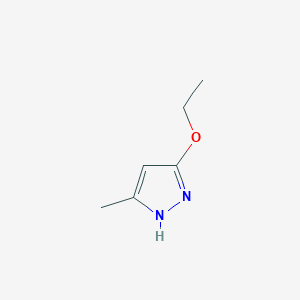
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
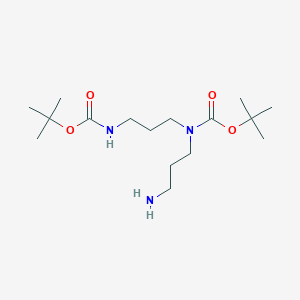
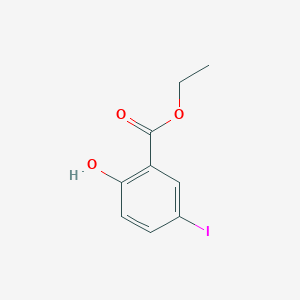
![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
